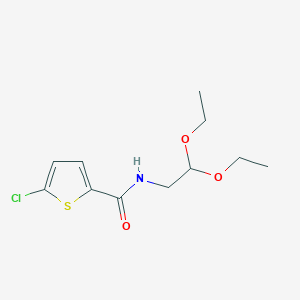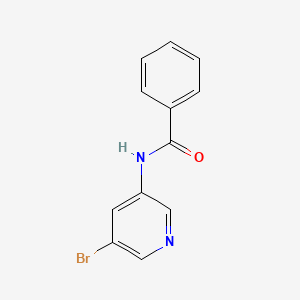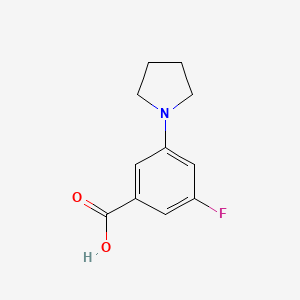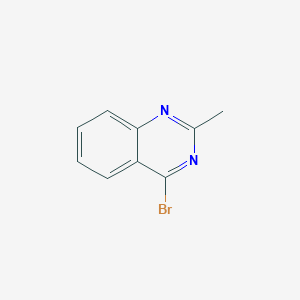
4-Bromo-2-metilquinazolina
Descripción general
Descripción
4-Bromo-2-methylquinazoline is an organic compound with the molecular formula C9H7BrN2. It belongs to the class of quinazoline derivatives, which are nitrogen-containing heterocyclic compounds.
Aplicaciones Científicas De Investigación
4-Bromo-2-methylquinazoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Material Science: 4-Bromo-2-methylquinazoline is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex quinazoline derivatives, facilitating the exploration of new chemical entities.
Mecanismo De Acción
Target of Action
Quinazoline derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of quinazoline derivatives can also vary widely. For example, some quinazoline derivatives used in cancer treatment work by inhibiting tyrosine kinases, enzymes that are often overactive in cancer cells .
Biochemical Pathways
Quinazoline derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, if a quinazoline derivative targets a tyrosine kinase, it could affect pathways related to cell growth and proliferation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of quinazoline derivatives can vary based on their specific structures. Some quinazoline derivatives are known to have good oral bioavailability .
Result of Action
The result of a quinazoline derivative’s action will depend on its specific target and mode of action. For example, a quinazoline derivative that inhibits a tyrosine kinase could potentially slow the growth of cancer cells .
Action Environment
The action of quinazoline derivatives can be influenced by various environmental factors, such as pH and the presence of other substances that can interact with the compound .
Análisis Bioquímico
Biochemical Properties
4-Bromo-2-methylquinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 4-Bromo-2-methylquinazoline can bind to DNA, interfering with the replication and transcription processes, which is particularly relevant in its anti-cancer activity .
Cellular Effects
The effects of 4-Bromo-2-methylquinazoline on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 4-Bromo-2-methylquinazoline has been shown to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest. Furthermore, 4-Bromo-2-methylquinazoline can alter cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for cell proliferation .
Molecular Mechanism
At the molecular level, 4-Bromo-2-methylquinazoline exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and DNA, altering their activity. The binding of 4-Bromo-2-methylquinazoline to kinases results in the inhibition of their enzymatic activity, which can disrupt various signaling pathways. Additionally, its interaction with DNA can lead to the inhibition of DNA replication and transcription, ultimately affecting gene expression. These molecular interactions contribute to the compound’s anti-cancer and anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-methylquinazoline have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2-methylquinazoline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its biological activity. Long-term exposure to 4-Bromo-2-methylquinazoline has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-methylquinazoline vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At high doses, 4-Bromo-2-methylquinazoline can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
4-Bromo-2-methylquinazoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of 4-Bromo-2-methylquinazoline is essential for predicting its pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 4-Bromo-2-methylquinazoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of 4-Bromo-2-methylquinazoline to target tissues, enhancing its therapeutic effects. The localization and accumulation of 4-Bromo-2-methylquinazoline within cells are critical factors that determine its biological activity .
Subcellular Localization
4-Bromo-2-methylquinazoline exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Bromo-2-methylquinazoline may localize to the nucleus, where it interacts with DNA and affects gene expression. Alternatively, it may accumulate in the cytoplasm, where it interacts with kinases and other signaling molecules. The subcellular localization of 4-Bromo-2-methylquinazoline is a key determinant of its biochemical properties and therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylquinazoline can be achieved through several methods. One common approach involves the reaction of 2-methylquinazoline with bromine under controlled conditions. This reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to ensure complete bromination .
Another method involves the use of metal-mediated reactions, where a metal catalyst such as zinc triflate (Zn(OTf)2) is employed to facilitate the bromination process. This method offers higher selectivity and yields compared to traditional bromination reactions .
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2-methylquinazoline may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. Additionally, phase-transfer catalysis can be employed to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in 4-Bromo-2-methylquinazoline can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of 4-Bromo-2-methylquinazoline can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 2-methylquinazoline.
Major Products Formed
Substitution Reactions: Substitution reactions typically yield derivatives of 4-Bromo-2-methylquinazoline with various functional groups replacing the bromine atom.
Oxidation Reactions:
Reduction Reactions:
Comparación Con Compuestos Similares
Similar Compounds
2-Methylquinazoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Chloro-2-methylquinazoline: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
4-Bromoquinazoline:
Uniqueness
4-Bromo-2-methylquinazoline is unique due to the presence of both a bromine atom and a methyl group on the quinazoline ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential as a building block for bioactive molecules further highlight its significance .
Propiedades
IUPAC Name |
4-bromo-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCATIPCMQVWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


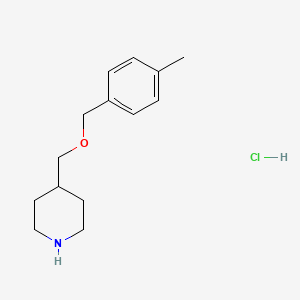
![Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate](/img/structure/B1444571.png)
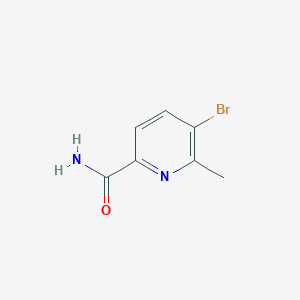
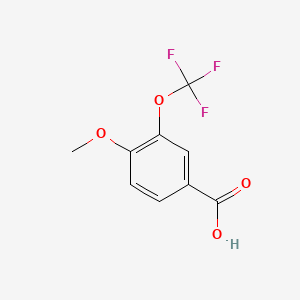
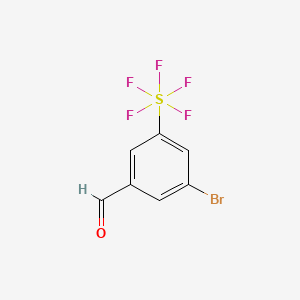
![2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444576.png)
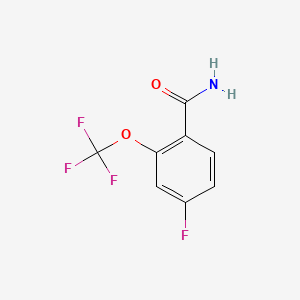
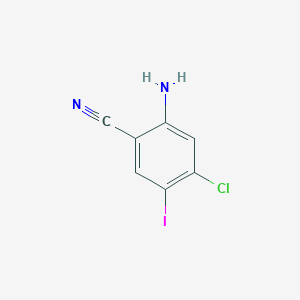
![3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1444579.png)
![2-Isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylic acid hydrochloride](/img/structure/B1444588.png)
